N-Ethyl-3,3-dimethoxypropan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
59066-86-3 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethoxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-8-6-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
XOIYUDRMTQZUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl 3,3 Dimethoxypropan 1 Amine
Strategic Approaches to N-Alkylated Amine Synthesis
The introduction of an ethyl group onto a propanamine scaffold is a key transformation in the synthesis of N-Ethyl-3,3-dimethoxypropan-1-amine. Several established protocols can be employed for this N-alkylation.
Reductive Amination Protocols for this compound Precursors
Reductive amination is a highly effective one-pot method for the synthesis of amines. nih.govorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this can be approached by reacting 3,3-dimethoxypropanal with ethylamine (B1201723).
The reaction is typically carried out in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, capable of reducing the intermediate iminium ion without affecting the acetal (B89532) group or other sensitive functionalities. nih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed, often favored for their ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com The reaction conditions are generally mild, and the use of solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) is common. nih.gov Acetic acid can be used as a catalyst, particularly in reactions involving ketones, though it is often not necessary for aldehydes. nih.gov
A plausible reaction mechanism involves the initial formation of a carbinolamine by the addition of ethylamine to the aldehyde group of 3,3-dimethoxypropanal. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by the hydride reagent to yield this compound.
Direct Alkylation Methods for Primary Amines to form Secondary Amines
Direct alkylation of a primary amine with an alkyl halide offers another route to secondary amines. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 3,3-dimethoxypropan-1-amine (B3054405) with an ethylating agent such as ethyl bromide or ethyl iodide.
However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. libretexts.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile. masterorganicchemistry.com
To circumvent the issue of multiple alkylations, reductive amination is often the preferred method for preparing more substituted amines from less substituted ones. masterorganicchemistry.commasterorganicchemistry.com
Multicomponent Reaction Strategies for Amine Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. acs.orgnih.gov While specific MCRs for the direct synthesis of this compound are not prominently documented, related strategies can be envisioned.
For instance, a Mannich-type reaction could theoretically be adapted. The classical Mannich reaction involves an aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A variation might involve a pre-formed imine to which a suitable carbon nucleophile adds.
The Ugi and Passerini reactions are other powerful isocyanide-based MCRs for generating dipeptide scaffolds and α-acyloxy carboxamides, respectively. nih.gov While not directly applicable in their classic form, the principles of these reactions, which involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single step, highlight the potential for developing novel MCRs for the synthesis of functionalized amines like this compound.
Synthesis and Formation of Acetals in Propanamine Scaffolds
Preparation of 3,3-Dimethoxypropane Derivatives
The precursor, 3,3-dimethoxypropanal, can be synthesized through various methods. One common approach is the oxidation of 3,3-dimethoxy-1-propanol. Another route involves the acetalization of acrolein or 3-halopropionaldehyde. For example, 3-bromopropionaldehyde dimethyl acetal is a commercially available starting material. sigmaaldrich.com
The synthesis of 3-aminopropionaldehyde diethylacetal has been described starting from 3-chloropropionaldehyde diethyl acetal. prepchem.com This involves a nucleophilic substitution with sodium azide (B81097) followed by reduction of the resulting azide. A similar strategy could be employed for the dimethyl acetal derivative. The synthesis of aminoacetaldehyde dimethyl acetal from chloroacetaldehyde (B151913) dimethyl acetal and ammonia (B1221849) has also been reported. google.comgoogle.com
Optimized Conditions for Acetalization Reactions
Acetalization is a reversible reaction and a cornerstone for protecting carbonyl groups. nih.gov The formation of a dimethyl acetal from an aldehyde is typically achieved by reacting the carbonyl compound with an excess of methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org To drive the equilibrium towards the acetal, the water formed during the reaction must be removed, often by using a dehydrating agent like trimethyl orthoformate. organic-chemistry.org
A wide range of catalysts can be employed for acetalization. These include Brønsted acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and iron(III) chloride. researchgate.netmdpi.com Solid acid catalysts, including certain zeolites and montmorillonite (B579905) clays, offer advantages in terms of ease of separation and reusability. researchgate.netpsu.edu The choice of catalyst and reaction conditions can be optimized to be compatible with other functional groups present in the molecule. nih.gov For instance, very low loadings of hydrochloric acid have been shown to be effective for acetalization at ambient temperature without the need for water removal. nih.gov
Table of Research Findings on Acetalization and Reductive Amination:
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Key Findings | Reference |
| Acetalization | Aldehydes/Ketones, Methanol | Hydrochloric Acid (0.005-30 mol%) | - | Efficient acetal formation at ambient temperature without water removal. | nih.gov |
| Acetalization | Carbonyl compounds, Methanol | Solid acid catalysts (e.g., zeolites, clays) | - | Catalyst activity influenced by acid amount and textural properties. | researchgate.netpsu.edu |
| Acetalization | Carbonyl compounds, Methanol | Trimethyl orthoformate, Acid catalyst | Various | Trimethyl orthoformate acts as both a reagent and a dehydrating agent. | organic-chemistry.org |
| Reductive Amination | Aldehydes/Ketones, Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective reduction, compatible with acid-sensitive groups like acetals. | nih.gov |
| Reductive Amination | Aldehydes/Ketones, Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comyoutube.com |
| Reductive Amination | Ketones, Primary/Secondary Amines | Rhodium and Ruthenium catalysts, Carbon Monoxide | - | Atom-economical method for synthesizing sterically hindered tertiary amines. | rsc.org |
Convergent and Divergent Synthetic Routes for this compound
The primary and most effective method for synthesizing this compound is through a convergent approach known as reductive amination. This strategy is widely favored over older methods like direct alkylation with alkyl halides due to its superior control and avoidance of common issues such as over-alkylation. acsgcipr.orgmasterorganicchemistry.com
In this convergent synthesis, two key fragments, 3,3-dimethoxypropanal (the aldehyde precursor) and ethylamine, are combined in a single, streamlined process. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to yield the final secondary amine product, this compound. acsgcipr.orgwikipedia.org This one-pot reaction is highly efficient as it eliminates the need for isolating the imine intermediate, thereby saving time and resources. wikipedia.org
A divergent approach, while less common for this specific target, could theoretically be envisioned starting from a common precursor like 3,3-dimethoxypropan-1-amine. nih.gov From this primary amine, a variety of N-alkyl groups could be introduced. However, for the specific synthesis of the N-ethyl derivative, the convergent reductive amination of 3,3-dimethoxypropanal remains the more direct and practical route.
Exploration of Green Chemistry Principles in this compound Synthesis
The production of this compound via reductive amination aligns well with the core tenets of green chemistry. This methodology is recognized for its potential to be performed under mild conditions and for its high selectivity, making it an environmentally conscious choice for amine synthesis. wikipedia.orgjocpr.com
Atom economy is a critical metric for evaluating the "greenness" of a chemical process. Reductive amination is inherently more atom-economical than traditional SN2 alkylation reactions, which generate significant salt byproducts.
| Synthetic Route | Primary Reactants | Reagents/Catalysts | Primary Byproducts | Atom Economy |
|---|---|---|---|---|
| Catalytic Reductive Amination | 3,3-dimethoxypropanal, Ethylamine, H₂ | Metal Catalyst (e.g., Pd, Pt, Ni) | H₂O | High |
| Stoichiometric Reductive Amination | 3,3-dimethoxypropanal, Ethylamine | NaBH₄ | H₂O, Borate (B1201080) salts | Moderate |
| Direct Alkylation (Hypothetical) | 3,3-dimethoxypropyl halide, Ethylamine | - | Halide Salt (e.g., NaBr, KCl) | Lower |
The choice of solvent plays a significant role in the environmental impact of a synthesis. While chlorinated solvents such as dichloroethane (DCE) have been used historically for reductive aminations, green chemistry principles demand a shift toward more benign alternatives. rsc.org Research has focused on developing solvent selection guides to replace these undesirable solvents. rsc.org
For the synthesis of this compound, greener solvents like ethanol (B145695) or 2-propanol are excellent candidates. gctlc.org Furthermore, advancements have demonstrated the feasibility of performing reductive aminations under solvent-free conditions, which represents an ideal scenario from an environmental standpoint by completely eliminating solvent waste. jocpr.comgctlc.org
| Solvent Class | Example Solvents | Environmental/Safety Profile | Recommendation |
|---|---|---|---|
| Halogenated | Dichloroethane (DCE), Dichloromethane (DCM) | High environmental impact, potential carcinogen | Avoid |
| Ethers | Tetrahydrofuran (THF) | Peroxide formation risk | Use with caution |
| Alcohols | Ethanol, Methanol, 2-Propanol | Greener, biodegradable | Recommended |
| Solvent-Free | N/A | Ideal, no solvent waste | Preferred if feasible |
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions.
Metal-Catalysis : This is the most established catalytic approach for reductive amination. Catalytic hydrogenation using hydrogen gas with heterogeneous catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel is highly efficient. acsgcipr.orgwikipedia.orgchalmers.se Homogeneous catalysts based on Ruthenium (Ru), Iridium (Ir), and Cobalt (Co) have also proven effective, often operating under mild conditions of temperature and pressure. jocpr.comorganic-chemistry.org These systems are preferred as they maximize atom economy and reduce inorganic waste. acsgcipr.org
Biocatalysis : The use of enzymes represents a frontier in green amine synthesis. Imine reductases (IREDs) and amino acid dehydrogenases are enzymes that can catalyze reductive amination with extremely high selectivity. acsgcipr.orgwikipedia.org This approach is particularly valuable for producing chiral amines, and ongoing research is expanding their substrate scope to include a wider range of aldehydes and amines. wikipedia.org
A key advantage of using one-pot reductive amination for synthesizing this compound is the significant reduction in waste. wikipedia.org By avoiding the isolation and purification of the imine intermediate, solvent and energy consumption are minimized.
The primary strategy to minimize byproducts is the careful selection of the reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the imine over the starting aldehyde, preventing the formation of 3,3-dimethoxypropan-1-ol. acsgcipr.orgmasterorganicchemistry.com However, from a green perspective, catalytic hydrogenation is superior as it avoids the generation of borate salt waste associated with hydride reagents. acsgcipr.org Optimizing reaction conditions, such as temperature and reactant stoichiometry, is also crucial to prevent side reactions like aldol (B89426) condensations or further reduction of the product. acsgcipr.org
Mechanistic Studies and Reactivity Profiles of N Ethyl 3,3 Dimethoxypropan 1 Amine
Reactivity of the Secondary Amine Moiety
The nitrogen atom in N-Ethyl-3,3-dimethoxypropan-1-amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org This characteristic dictates its reactivity towards a variety of electrophilic species.
Nucleophilic Addition and Substitution Reactions
As a potent nucleophile, the secondary amine can engage in nucleophilic substitution reactions with alkyl halides. libretexts.orgyoutube.com For instance, reaction with an alkyl halide, such as methyl iodide, would proceed via an SN2 mechanism to initially form a tertiary amine. youtube.com The reaction rate is influenced by the steric hindrance of the amine and the nature of the alkyl halide. researchgate.netmasterorganicchemistry.com
The amine's lone pair can also attack polarized pi bonds, such as those in carbonyl compounds, initiating nucleophilic addition. youtube.com
Amide Bond Formation and Coupling Reactions with Carboxylic Acids and Derivatives
This compound is expected to react with carboxylic acids and their derivatives to form amides. Direct reaction with a carboxylic acid typically requires high temperatures and is often inefficient. A more common and milder approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com This reagent activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond. masterorganicchemistry.com
Alternatively, more reactive carboxylic acid derivatives, such as acid chlorides, readily react with the amine to yield the corresponding amide. libretexts.org This reaction is a classic nucleophilic acyl substitution. masterorganicchemistry.com
| Reactant | Reagent/Conditions | Product Type | Reaction Type |
|---|---|---|---|
| Carboxylic Acid | DCC (Coupling Agent) | N-substituted Amide | Coupling Reaction |
| Acid Chloride | Base (e.g., Pyridine) | N-substituted Amide | Nucleophilic Acyl Substitution |
| Acid Anhydride | Heat | N-substituted Amide | Nucleophilic Acyl Substitution |
Condensation Reactions with Carbonyl Electrophiles
The reaction of this compound, a secondary amine, with aldehydes or ketones leads to the formation of an enamine. fiveable.mepressbooks.pubchemistrysteps.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a zwitterionic intermediate. pressbooks.pub Subsequent proton transfer yields a carbinolamine. wikipedia.org Acid-catalyzed dehydration of the carbinolamine generates an iminium ion, which is then deprotonated at the α-carbon to afford the enamine. pressbooks.pubchemistrysteps.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. chemistrysteps.comwikipedia.org
A significant application of this reactivity is in the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.compolimi.it While the direct precursor for this reaction is typically a 1,4-dicarbonyl compound, the masked aldehyde functionality in this compound can be utilized. For instance, reaction with a γ-dicarbonyl compound under acidic conditions would be expected to yield a substituted pyrrole.
Formation of Quaternary Ammonium (B1175870) Salts and Derivatives
The secondary amine can be alkylated to a tertiary amine, which can then undergo further alkylation to form a quaternary ammonium salt. libretexts.org This process, known as quaternization, typically involves reaction with an excess of an alkylating agent, such as an alkyl halide. unacademy.com The reaction proceeds via a series of SN2 reactions. libretexts.org The formation of quaternary ammonium salts is often driven to completion by using a stoichiometric amount of a base to neutralize the hydrogen halide formed during the reaction. google.comdtic.mil
| Starting Amine | Reagent | Intermediate/Product | Final Product |
|---|---|---|---|
| Secondary Amine | Alkyl Halide (1 eq.) | Tertiary Ammonium Salt | Tertiary Amine (after deprotonation) |
| Tertiary Amine | Alkyl Halide (1 eq.) | Quaternary Ammonium Salt | Quaternary Ammonium Salt |
Reactivity and Transformations of the Dimethyl Acetal (B89532) Functional Group
The dimethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. organic-chemistry.org Its reactivity is primarily characterized by its stability under basic and neutral conditions and its lability in the presence of acid.
Acid-Catalyzed Hydrolysis to Aldehyde Derivatives
In the presence of an aqueous acid catalyst, the dimethyl acetal undergoes hydrolysis to regenerate the parent aldehyde. pearson.comchemistrysteps.com The mechanism begins with the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). chemistrysteps.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.com Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. pearson.com Subsequent protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the hydroxyl group, affords the final aldehyde product, 3-(ethylamino)propanal. This hydrolysis is a reversible process, and the equilibrium can be shifted towards the aldehyde by using an excess of water. chemistrysteps.com
This deprotection strategy is fundamental in synthetic routes where the aldehyde needs to be masked during reactions targeting other parts of the molecule, such as the secondary amine. researchgate.netresearchgate.net
Transacetalization Reactions with Other Alcohols
The dimethoxy acetal group in this compound is susceptible to transacetalization in the presence of other alcohols, typically under acidic conditions. This reaction involves the exchange of the methoxy groups for other alkoxy groups. The generally accepted mechanism for acetal exchange proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate.
The general course of the reaction can be depicted as follows:
Table 1: Expected Products of Transacetalization of this compound with Various Alcohols
| Reactant Alcohol | Expected Product | Reaction Conditions |
| Ethanol (B145695) | N-Ethyl-3,3-diethoxypropan-1-amine | Acid catalyst (e.g., p-TsOH), removal of methanol |
| Propan-1-ol | N-Ethyl-3,3-dipropoxypropan-1-amine | Acid catalyst, removal of methanol |
| Ethane-1,2-diol | 2-(2-(Ethylamino)ethyl)-2-methyl-1,3-dioxolane | Acid catalyst, removal of methanol |
Stability and Reactivity Under Basic Conditions
This compound is expected to be stable under basic conditions. Acetals are well-known protecting groups for aldehydes and ketones precisely because of their stability towards bases and nucleophiles. masterorganicchemistry.com The secondary amine group, being basic itself, will readily exist in its neutral, deprotonated form in a basic medium.
The reactivity of the amine functionality under basic conditions is that of a typical secondary amine. It can act as a nucleophile in reactions such as alkylation, acylation, and Michael additions. For instance, reaction with an alkyl halide would be expected to yield a tertiary amine.
Bifunctional Reactivity and Synergistic Effects
The presence of both an amine and an acetal group on the same carbon skeleton in this compound opens up the possibility of bifunctional reactivity, where the two groups can influence each other's reactivity or participate in a concerted fashion in chemical transformations.
Under appropriate conditions, intramolecular reactions between the amine and the acetal or a derivative thereof can be envisaged. For example, if the acetal is hydrolyzed to the corresponding aldehyde under acidic conditions, the proximate amine could participate in an intramolecular iminium ion formation, leading to cyclic products. The formation of such cyclic structures would be dependent on the ring size and the stability of the resulting cyclic system.
A plausible intramolecular cyclization pathway could be initiated by the hydrolysis of the acetal to the corresponding amino-aldehyde. This intermediate could then undergo an intramolecular condensation to form a cyclic imine, which could be further reduced to a cyclic amine.
The bifunctional nature of this compound presents challenges and opportunities in terms of chemo- and regioselectivity. For instance, in reactions involving both a nucleophilic center (the amine) and a latent electrophilic center (the acetal, upon activation), the choice of reagents and reaction conditions would be crucial to direct the transformation to the desired site.
For example, acylation with an acid chloride under basic conditions would be expected to selectively occur at the more nucleophilic amine nitrogen, leaving the acetal untouched. Conversely, under strongly acidic conditions, the acetal might be the more reactive site towards hydrolysis or transacetalization, while the amine would be protonated and thus deactivated as a nucleophile.
Stereochemical Implications in Reactions Involving this compound
This compound is an achiral molecule. However, reactions at the acetal carbon or at the carbon alpha to the nitrogen could potentially create new stereocenters. The stereochemical outcome of such reactions would depend on the mechanism of the reaction and the nature of the reagents and catalysts used.
For instance, if the acetal were to be converted to a chiral derivative, the subsequent reactions could be influenced by the existing stereocenter. In reactions where the amine directs a transformation, the conformational preferences of the molecule could play a role in determining the stereoselectivity of the outcome. While no specific studies on the stereochemical implications of reactions involving this particular compound are available, general principles of asymmetric synthesis would apply.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis: The proton NMR spectrum of N-Ethyl-3,3-dimethoxypropan-1-amine would be expected to show distinct signals corresponding to each unique proton environment. The ethyl group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons of the propyl chain would exhibit more complex splitting patterns based on their proximity to the nitrogen atom and the dimethoxy group. The amine (NH) proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The two methoxy (B1213986) groups are chemically equivalent and would therefore yield a single, sharp singlet integrating to six protons. The proton attached to the acetal (B89532) carbon would appear as a triplet.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each carbon atom. Carbons bonded to the electronegative nitrogen and oxygen atoms would be deshielded and thus appear at a lower field (higher ppm value). The spectrum would show signals for the two carbons of the ethyl group, the three carbons of the propanamine backbone, the acetal carbon, and the two equivalent methoxy carbons.
Predicted NMR Data Table for this compound (Note: This table is based on predictive models and principles of NMR spectroscopy, as experimental data is not publicly available.)
¹H NMR (Predicted)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.5 | t | 1H | CH(OCH₃)₂ |
| ~3.3 | s | 6H | OCH₃ |
| ~2.7 | t | 2H | NCH₂CH₂ |
| ~2.6 | q | 2H | NCH₂CH₃ |
| ~1.8 | m | 2H | NCH₂CH₂ |
| ~1.1 | t | 3H | NCH₂CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~103 | CH(OCH₃)₂ |
| ~53 | OCH₃ |
| ~48 | NCH₂CH₂ |
| ~44 | NCH₂CH₃ |
| ~35 | NCH₂CH₂ |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would confirm the ethyl group structure by showing a cross-peak between the triplet and quartet signals, and map the connectivity of the propyl chain protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's preferred conformation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₇NO₂), the calculated exact mass is 147.12593. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Fragmentation analysis within the mass spectrometer provides further structural information. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, where the bond between the carbon and the atom adjacent to the nitrogen is broken. For this compound, this could lead to several key fragments that would be diagnostic in identifying the structure.
Predicted HRMS Fragmentation Data Table
| m/z (Predicted) | Possible Fragment Ion |
|---|---|
| 147.1259 | [M]⁺ (Molecular Ion) |
| 132.0922 | [M - CH₃]⁺ |
| 116.1024 | [M - OCH₃]⁺ |
| 75.0449 | [CH(OCH₃)₂]⁺ |
| 72.0813 | [CH₂=N⁺(H)CH₂CH₃] |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
For this compound, a secondary amine, a single, weak to medium N-H stretching absorption would be expected in the region of 3350-3310 cm⁻¹. The absence of a pair of bands in this region would distinguish it from a primary amine. Other key absorptions would include C-H stretching vibrations for the alkyl groups (typically 2960-2850 cm⁻¹), C-N stretching vibrations for the aliphatic amine (around 1250–1020 cm⁻¹), and strong C-O stretching vibrations characteristic of the acetal group (around 1150-1050 cm⁻¹). An N-H wagging vibration may also be observed around 750-700 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3330 | N-H Stretch | Secondary Amine |
| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1120 | C-O Stretch | Acetal |
| ~1180 | C-N Stretch | Aliphatic Amine |
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for analyzing complex mixtures.
GC-MS is a powerful hybrid technique that separates volatile compounds using gas chromatography and then identifies them using mass spectrometry. For this compound, GC analysis would determine its purity by showing a single major peak, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrometer detector would record the mass spectrum of the compound as it elutes from the GC column. This spectrum could be compared to a library of known spectra or analyzed for its molecular ion peak and fragmentation pattern to confirm the identity of the substance in the peak, thus providing simultaneous purity assessment and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds. For a molecule such as this compound, which lacks a strong chromophore for direct UV detection, HPLC methods typically necessitate a derivatization step to attach a UV-active or fluorescent tag. This allows for sensitive and accurate quantification.
Due to the limited availability of specific, published HPLC methods for this compound in peer-reviewed literature, a representative method is detailed below. This method is constructed based on established principles for the analysis of similar aliphatic amines, which commonly employ pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reversed-phase chromatography. thermofisher.comsigmaaldrich.com
Detailed Research Findings
A typical approach for the analysis of this compound would involve its derivatization, followed by separation on a reversed-phase column. The derivatization not only imparts detectability but also can improve the chromatographic behavior of the analyte by increasing its hydrophobicity and retention on the non-polar stationary phase. thermofisher.com
The separation is generally achieved on a C18 or C8 column, which provides a non-polar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of both the derivatized analyte and any potential impurities with varying polarities. nih.govresearchgate.net
The quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. Purity is assessed by examining the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of these impurity peaks relative to the main analyte peak provides a measure of the purity level.
Illustrative HPLC Method and Purity Data
The following data tables outline a representative HPLC method and a simulated purity analysis for a batch of this compound.
Table 1: Representative HPLC Parameters for the Analysis of this compound (Post-derivatization with FMOC-Cl)
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 266 nm |
| Injection Volume | 10 µL |
| Derivatization Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
This table is a hypothetical representation and actual conditions may vary.
Table 2: Illustrative Purity Analysis of this compound (Batch No. XXXXX)
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.5 | Unknown Impurity | 0.15 |
| 2 | 8.2 | Unknown Impurity | 0.25 |
| 3 | 12.5 | This compound | 99.5 |
| 4 | 15.1 | Unknown Impurity | 0.10 |
This data is for illustrative purposes only and does not represent actual experimental results.
The successful application of such an HPLC method allows for the stringent quality control of this compound, ensuring its suitability for various research and industrial applications by confirming its identity, purity, and concentration.
Applications of N Ethyl 3,3 Dimethoxypropan 1 Amine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of N-Ethyl-3,3-dimethoxypropan-1-amine makes it a valuable precursor for the assembly of complex molecular architectures.
Nitrogen-containing heterocyclic rings are fundamental scaffolds in a vast number of pharmaceuticals, agrochemicals, and natural products. The structure of this compound is well-suited for the synthesis of such systems. Upon hydrolysis of the dimethyl acetal (B89532) with an acid catalyst, the molecule is converted into N-ethyl-3-aminopropanal. This transient amino-aldehyde can then participate in intramolecular or intermolecular cyclization reactions.
A prime example of a relevant transformation is the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline. Current time information in Beirut, LB, LB. While this compound is not a β-arylethylamine, the principle of using an amino-aldehyde as a key precursor for cyclization is analogous. For instance, it could be used to build various saturated nitrogen heterocycles. The general strategy involves the generation of the aldehyde in situ, which can then react with a suitable nucleophile to form a new ring system. This approach is reminiscent of biosynthetic pathways for alkaloids like the quinolizidine (B1214090) alkaloids, which are derived from the amino acid L-lysine via intermediates that feature amino and aldehyde (or equivalent) functionalities. nih.govacs.org
The structure of this compound is that of a building block, not a coupling reagent. Therefore, it does not function in a manner analogous to peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Coupling agents like EDC activate carboxylic acids to facilitate amide bond formation. In contrast, this compound would be incorporated as a structural component within a peptide or amide-containing molecule.
Its utility in this context comes from its ability to introduce a masked aldehyde into a peptide sequence. nih.gov This is a known strategy for creating peptides with unique functionalities. nih.gov The amine group of a related primary amine, 3,3-dimethoxypropan-1-amine (B3054405), could be acylated by an amino acid or peptide, and subsequently, the N-ethyl group could be introduced. Once incorporated, the protected aldehyde side-chain is chemically inert to standard peptide synthesis conditions. Post-synthesis, the aldehyde can be deprotected and used as a chemical handle for site-specific modifications, such as:
Chemoselective Ligation: Reacting the aldehyde with a hydroxylamine- or hydrazine-functionalized molecule to form stable oxime or hydrazone linkages. nih.gov
Cyclization: Forming a cyclic peptide by reacting the aldehyde with another functional group within the same peptide chain.
Labeling: Attaching fluorescent dyes, biotin, or other reporter tags.
Role in the Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs—inactive precursors that are metabolized into active drugs in the body—is a key strategy to improve the pharmacokinetic properties of therapeutic agents. The structure of this compound offers potential handles for prodrug design.
A more advanced application is in targeted delivery systems, particularly using the masked aldehyde. The aldehyde can be used to link a cytotoxic agent to a targeting moiety (like a peptide or antibody) through an acid-sensitive bond (e.g., a hydrazone). The resulting conjugate would be stable at physiological pH but would release the active drug in the acidic microenvironment of a tumor or within the lysosome of a cell, a strategy known as a "masked aldehyde" approach. nih.gov This allows for targeted drug release, potentially reducing systemic toxicity.
Development of Specialized Linkers and Crosslinking Agents
This compound is a quintessential example of a heterobifunctional linker. It possesses two different reactive groups—an amine and a masked aldehyde—allowing for the sequential and controlled conjugation of two different molecules.
The tertiary amine can be functionalized through reactions like quaternization, while the aldehyde, after deprotection, can undergo reactions such as reductive amination or hydrazone formation. This allows for a two-step crosslinking process where the molecule first reacts with a substrate via one functional group, and after purification, the second functional group is deprotected and reacted with another substrate.
| Functional Group | Chemical Nature | Potential Reactions | Typical Reaction Partners |
|---|---|---|---|
| Tertiary Amine | Nucleophilic, Basic | Alkylation (Quaternization) | Alkyl halides |
| Dimethyl Acetal (Masked Aldehyde) | Protected Electrophile | Hydrolysis (Deprotection) to reveal Aldehyde | Aqueous acid |
| Aldehyde (Post-Deprotection) | Electrophilic | Reductive Amination, Oxime/Hydrazone formation | Primary amines, Hydrazines, Hydroxylamines |
Application in Material Science for Polymer and Surface Modification
The linker properties of this compound are directly transferable to applications in material science for modifying the surfaces of polymers and inorganic materials. A common strategy in biomaterials and diagnostics is to functionalize a surface to allow for the covalent immobilization of biomolecules like proteins, enzymes, or DNA.
A related molecule containing an amine, N-2-(aminoethyl)-3-aminopropyltrimethoxysilane, is known to be used for modifying surfaces like bentonite. researchgate.net By analogy, this compound could be used in a multi-step modification process. For example:
A surface with reactive groups (e.g., epoxy-functionalized glass or a polymer with acyl chloride groups) could be treated with a primary amine analogue, 3,3-dimethoxypropan-1-amine, to covalently attach the molecule via its amine group.
This results in a surface decorated with masked aldehyde groups.
The surface is then treated with mild acid to deprotect the acetals, exposing reactive aldehyde groups across the surface.
A solution containing a protein or other biomolecule can then be introduced, and the biomolecule will be covalently immobilized onto the surface via reductive amination between its surface lysine (B10760008) residues and the surface aldehydes.
This method provides a controlled way to create bio-functionalized surfaces for applications in biosensors, diagnostic arrays, and biocompatible coatings.
Future Research Trajectories and Interdisciplinary Perspectives
Discovery of Unprecedented Reactivity and Transformations
Future research is poised to uncover novel reactivity patterns and transformations involving N-Ethyl-3,3-dimethoxypropan-1-amine. The presence of both a nucleophilic amine and a latent electrophilic aldehyde functionality within the same molecule provides a unique platform for exploring intramolecular reactions and constructing complex heterocyclic scaffolds.
One promising area of investigation is the exploration of unprecedented reactions of the amino acetal (B89532) moiety. While the hydrolysis of the acetal to reveal the aldehyde is a standard transformation, studies into direct, non-hydrolytic activation of the acetal could lead to new synthetic methodologies. For instance, Lewis acid or transition metal catalysis might enable direct C-C or C-heteroatom bond formation at the acetal carbon, bypassing the need for deprotection and subsequent reaction of the aldehyde.
Furthermore, the secondary amine offers a handle for derivatization, leading to a diverse library of substrates for reactivity screening. For example, N-acylation, N-alkylation, or N-sulfonylation could modulate the electronic and steric properties of the molecule, potentially influencing the outcome of subsequent intramolecular cyclization or rearrangement reactions. The exploration of these derivatives in reactions such as the Pictet-Spengler reaction or other annulation strategies could lead to the discovery of novel heterocyclic systems with potential biological activity. Recent studies on the reactivity of polyamines with aldehydic DNA modifications have revealed the formation of unprecedented diazepane scaffolds, highlighting the potential for discovering novel cyclization pathways with amino acetals like this compound. nih.gov
Integration with Automated and High-Throughput Synthesis Platforms
The progression of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery of new molecules and optimize reaction conditions. acs.org this compound and its derivatives are well-suited for integration into these modern synthetic workflows.
Automated synthesis platforms, including flow chemistry systems, can enable the rapid and efficient production of a library of derivatives. nih.gov For instance, a continuous flow reactor could be employed for the systematic N-functionalization of this compound with a variety of reagents, followed by in-line purification. This approach would allow for the generation of a large array of compounds for subsequent screening in medicinal or agrochemical research. nih.govresearchgate.net
High-throughput screening techniques can be utilized to rapidly evaluate the reactivity of these derivatives under a multitude of reaction conditions. acs.org By employing microtiter plates and robotic liquid handlers, hundreds or even thousands of reactions can be performed in parallel, allowing for the rapid identification of optimal catalysts, solvents, and temperatures for desired transformations. acs.org This data-rich approach, when combined with machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing ones. acs.orgacs.org
Table 1: Potential High-Throughput Experimentation (HTE) for Derivatives of this compound
| Reaction Type | Variable 1 (e.g., Catalyst) | Variable 2 (e.g., Solvent) | Variable 3 (e.g., Temperature) | Desired Outcome |
| Intramolecular Cyclization | Lewis Acids (e.g., Sc(OTf)₃, InCl₃) | Dichloromethane, Toluene, Acetonitrile (B52724) | 25°C, 50°C, 80°C | Formation of novel heterocyclic scaffolds |
| Pictet-Spengler Reaction | Brønsted Acids (e.g., TFA, HCl) | Methanol (B129727), Ethanol (B145695), Water | Room Temperature, 60°C | Synthesis of tetrahydro-β-carboline derivatives |
| Reductive Amination | Reducing Agents (e.g., NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran (B95107) | 0°C to Room Temperature | Functionalization of the amine with various aldehydes |
Exploration of Biocatalytic Pathways for Synthesis and Derivatization
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. mdpi.commdpi.com The application of enzymes for the synthesis and derivatization of this compound presents an exciting avenue for future research.
Enzymes such as transaminases or imine reductases could be explored for the stereoselective synthesis of chiral amines that are precursors to this compound. This would provide access to enantiomerically pure building blocks, which are highly valuable in the synthesis of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The development of biocatalytic methods for producing non-standard amino acids further highlights the potential for creating structurally diverse and valuable synthons. nih.gov
Furthermore, enzymes could be employed for the selective derivatization of the this compound molecule itself. For example, lipases could be used for the regioselective acylation of the amine, while oxidases could potentially catalyze the hydroxylation of the ethyl group. The use of enzymes in organic synthesis is a rapidly growing field, and directed evolution techniques can be used to tailor enzymes for specific substrates and reactions, opening up a vast design space for novel biocatalytic transformations. mdpi.com The stereoselective deuteration of α-amino acids using biocatalysis is a testament to the unique and valuable transformations achievable with enzymes. nih.gov
Development of Advanced In-Situ Monitoring and Real-Time Analysis Techniques
To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, the development and application of advanced in-situ monitoring and real-time analysis techniques are crucial. mt.com These process analytical technologies (PAT) provide continuous data streams that enable the optimization and control of chemical reactions. mt.comresearchgate.net
Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. mt.comrsc.orgnih.gov This information is invaluable for determining reaction rates, identifying transient intermediates, and understanding the influence of various reaction parameters. For instance, in-situ FTIR could be used to track the disappearance of the amine starting material and the appearance of a cyclized product during an intramolecular reaction.
The integration of these analytical tools with automated synthesis platforms can create self-optimizing systems. nih.gov The real-time data can be fed into an algorithm that adjusts reaction parameters, such as temperature or reagent addition rate, to maximize yield and minimize byproduct formation. This approach, often referred to as data-rich experimentation, can significantly accelerate process development and lead to more robust and efficient synthetic methods. mt.com The development of ultrasensitive detection methods for amines, even at the parts-per-quadrillion level, showcases the advancements in analytical techniques that could be adapted for monitoring reactions involving this compound. nih.gov
Collaborative Endeavors in Medicinal and Agrochemical Research Using Derivatives of this compound
The structural features of this compound make its derivatives attractive scaffolds for the discovery of new bioactive molecules in medicinal and agrochemical research. mdpi.com Collaborative efforts between synthetic chemists, medicinal chemists, and agrochemical scientists will be essential to fully realize this potential.
In medicinal chemistry, derivatives of this compound can serve as starting points for the synthesis of libraries of compounds to be screened against various biological targets. The ability to readily generate diverse heterocyclic structures from this building block is particularly valuable, as heterocycles are prevalent in many approved drugs.
In the field of agrochemicals, novel compounds derived from this compound could be evaluated for their herbicidal, insecticidal, or fungicidal properties. The modular nature of the synthesis of these derivatives would allow for the systematic exploration of structure-activity relationships (SAR), guiding the design of more potent and selective agrochemicals.
The success of these collaborative endeavors will depend on open communication and the sharing of expertise between different disciplines. Synthetic chemists can provide the tools and methods to create novel molecular diversity, while medicinal and agrochemical researchers can provide the biological insights and screening capabilities to identify promising lead compounds.
Q & A
Q. What are the common synthetic routes for N-Ethyl-3,3-dimethoxypropan-1-amine?
The synthesis typically involves alkylation or substitution reactions. For example, a primary amine (e.g., 3,3-dimethoxypropan-1-amine) can undergo N-ethylation using ethylating agents like ethyl halides or via reductive amination with aldehydes. A method analogous to involves reacting amines with alkyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) using a base like DIPEA to neutralize HCl byproducts . Protecting groups may be required for the dimethoxy substituents during synthesis to prevent undesired side reactions.
Q. How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm ethyl and dimethoxy group positions.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify amine (-NH) and methoxy (-OCH₃) stretches.
- High-performance liquid chromatography (HPLC) for purity assessment, as described in for related amines .
Q. What safety precautions are necessary when handling this compound?
- Use gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Work in a fume hood to prevent inhalation of vapors.
- Store at -20°C if stability data align with similar amines (see ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Employ Design of Experiments (DOE) to test variables:
- Solvent choice : DMF ( ) or DMSO () may enhance solubility of intermediates .
- Temperature : Elevated temperatures (e.g., 80°C) improve reaction rates but may require control to avoid decomposition .
- Catalysts : Use of phase-transfer catalysts or bases like DIPEA ( ) to improve yield .
- Purification : Column chromatography or recrystallization (as in ) can isolate the product from dimethoxy-related impurities .
Q. What computational methods predict the reactivity or stability of this compound?
Q. How does the dimethoxy group influence the compound’s applications in drug synthesis?
The dimethoxy moiety enhances lipophilicity , potentially improving blood-brain barrier penetration. It also serves as a protecting group in multi-step syntheses, as seen in for analogous compounds . However, steric hindrance from the methoxy groups may reduce reactivity in nucleophilic substitutions, requiring tailored reaction conditions.
Q. What strategies resolve contradictions in spectral data during characterization?
- Cross-validate NMR/MS data with synthetic intermediates (e.g., confirm ethylation via ¹³C NMR).
- Compare with literature spectra of structurally similar amines (e.g., for chloro-analogs) .
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, especially in crowded regions (e.g., methoxy protons) .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for reactions involving amines to avoid hydrolysis () .
- Analytical Cross-Checks : Combine multiple techniques (e.g., HPLC purity + elemental analysis) to ensure data consistency () .
- Safety Compliance : Align handling protocols with OSHA/ECHA guidelines for amines, including waste disposal () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
